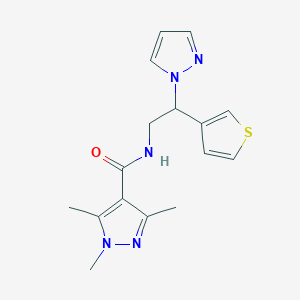

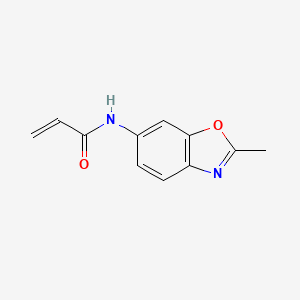

N1-(2-(furan-3-yl)ethyl)-N2-phenethyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized through various methods . For instance, the Paal-Knorr Synthesis involves the cyclization of 1,4-diketones under non-aqueous acidic conditions . Another method is the Fiest-Binary Synthesis, a condensation reaction between an α-halo ketone and a β-keto ester .

Molecular Structure Analysis

The molecular structure of furan compounds is characterized by a five-membered ring with an oxygen atom . The exact structure can vary depending on the specific compound.

Chemical Reactions Analysis

Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary greatly depending on their specific structure . For instance, furan is a colorless, volatile liquid with a boiling point of 31-32°C .

科学的研究の応用

Solar Energy Conversion : Phenothiazine derivatives, including those with furan as a conjugated linker, have been studied for their application in dye-sensitized solar cells. A particular derivative showed a significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2011).

Sustainable Chemistry : Furan derivatives have been utilized in sustainable chemistry approaches. For instance, the use of diethylene glycol in the presence of tert-butyl peroxide and copper catalysts to create 2,3-disubstituted furan demonstrates the potential of these compounds in developing environmentally friendly chemical processes (Yu et al., 2015).

Biobased Polymers : 2,5-Bis(hydroxymethyl)furan, a furan-based compound, has been used as a rigid diol in the enzymatic polymerization process to create novel biobased polyesters. This research highlights the role of furan derivatives in advancing materials science, particularly in the development of sustainable polymers (Jiang et al., 2014).

Corrosion Inhibition : A corrosion inhibitor derived from biomass platform molecules, including a furan derivative, showed excellent performance in protecting carbon steel against corrosion in acidic environments. This application underlines the industrial significance of furan derivatives in material protection and maintenance (Chen et al., 2021).

Fluorescent Compounds : Furan derivatives have been synthesized to produce highly fluorescent and water-soluble compounds, indicating their potential use in imaging and diagnostic applications (Boobalan et al., 2012).

Catalysis in Polymerization : The study of (α-diimine)nickel complexes with furan derivatives has contributed to understanding the catalytic behavior in olefin polymerization. Such research is vital for developing new catalysts in polymer production (Zhai & Jordan, 2017).

Antioxidant and Antibacterial Activities : Furan derivatives have been synthesized and tested for their antibacterial, antiurease, and antioxidant activities, demonstrating their potential in pharmaceutical and biochemical applications (Sokmen et al., 2014).

将来の方向性

特性

IUPAC Name |

N'-[2-(furan-3-yl)ethyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-15(17-9-6-13-4-2-1-3-5-13)16(20)18-10-7-14-8-11-21-12-14/h1-5,8,11-12H,6-7,9-10H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXAHPVDVKNQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2998807.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2998811.png)

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2998821.png)